Product packaging for UNC1666(Cat. No.:CAS No. 1429882-12-1)

UNC1666

Cat. No.: B611575
CAS No.: 1429882-12-1
M. Wt: 513.66
InChI Key: NDWOEUVAOGUXGP-MEMLXQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC1666 is a novel, potent small-molecule tyrosine kinase inhibitor specifically designed to target Mer (MERTK) and FLT3 receptor tyrosine kinases, which are critical therapeutic targets in acute myeloid leukemia (AML) and other hematologic malignancies . As an ATP-competitive, type I inhibitor, this compound potently diminishes phosphorylation of Mer and FLT3 (including FLT3 with internal tandem duplication (ITD) mutations), leading to the abrogation of downstream pro-survival signaling through Stat, Akt, and Erk pathways . In preclinical studies, treatment with this compound mediated significant functional effects in AML cell lines and primary patient samples expressing Mer and/or FLT3-ITD. These effects included a dose-dependent induction of apoptosis in up to 98% of cells and a reduction of colony formation by greater than 90% compared to vehicle-treated controls . This compound has demonstrated high potency in enzymatic assays, with reported IC50 values of 0.55 nM for Mer and 0.69 nM for Flt3, and exhibits selectivity for these kinases . By validating dual Mer/Flt3 inhibition as a compelling treatment strategy, this compound serves as a valuable research tool for investigating oncogenic signaling and myeloblast survival in leukemia models . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1429882-12-1

Molecular Formula

C26H35N5O4S

Molecular Weight

513.66

IUPAC Name

trans-4-{2-Butylamino-5-[4-(morpholine-4-sulfonyl)-phenyl]-pyrrolo[2,3-d]pyrimidin-7-yl}-cyclohexanol

InChI

InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)/t20-,21-

InChI Key

NDWOEUVAOGUXGP-MEMLXQNLSA-N

SMILES

O[C@H]1CC[C@H](N2C=C(C3=CC=C(S(=O)(N4CCOCC4)=O)C=C3)C5=CN=C(NCCCC)N=C52)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC1666;  UNC-1666;  UNC 1666

Origin of Product

United States

Discovery and Medicinal Chemistry Development of Unc1666

Historical Context of MerTK and Flt3 Inhibitor Development

The development of MerTK and Flt3 inhibitors has been an active area of research due to the roles these kinases play in cell survival, proliferation, and differentiation. Overexpression of MerTK is observed in a significant percentage of AML samples, and its inhibition has shown potential in reducing pro-survival signaling. researchgate.netnih.gov Similarly, Flt3, particularly with internal tandem duplication (ITD) mutations, is a common driver in AML associated with poor prognosis, prompting the development of targeted inhibitors. mdpi.commdpi.com

Early efforts in developing Mer inhibitors explored various scaffolds. UNC1062, a previously reported selective ATP-competitive type I inhibitor of Mer, emerged from these early studies. nih.govresearchgate.net

Evolution from Earlier Pyrrolopyrimidine Scaffolds (e.g., UNC1062) to Address Bioavailability Limitations

Despite showing selective inhibition of Mer, UNC1062 faced limitations primarily due to its low solubility and poor in vivo pharmacokinetic properties, which rendered it unsuitable for in vivo studies and limited its clinical potential. nih.govresearchgate.netspringermedizin.de This highlighted the need for developing new compounds with improved pharmacological profiles while maintaining or enhancing target inhibition. The challenges associated with UNC1062 prompted the exploration of new chemical scaffolds and modifications to overcome these bioavailability issues. nih.govresearchgate.net UNC1666 was developed as a pyrrolopyrimidine analogue, structurally similar to UNC1062, with the goal of addressing these limitations and achieving better solubility and pharmacokinetic properties. nih.govresearchgate.net

Structure-Based Design Principles for this compound

The development of this compound involved a structure-based design approach. nih.govresearchgate.net This methodology utilizes the three-dimensional structural information of the target kinase, MerTK, to guide the design and synthesis of potential inhibitors that can bind effectively to the ATP-binding site. This compound was designed as an ATP-competitive type I inhibitor, meaning it competes with ATP for binding to the active kinase conformation. nih.govresearchgate.net

Analysis of inhibition constants (Kᵢ) demonstrated that this compound is a potent inhibitor of both Mer and Flt3. In enzymatic assays, this compound inhibited Mer with a Kᵢ of 0.16 nM and an IC₅₀ of 0.55 nM. It also inhibited Flt3 equipotently, with a Kᵢ of 0.67 nM and an IC₅₀ of 0.69 nM. nih.govresearchgate.net This dual inhibitory activity against both Mer and Flt3, two kinases frequently implicated in AML, presented an attractive therapeutic strategy. nih.govresearchgate.net

While this compound showed promising in vitro activity and potent inhibition of both Mer and Flt3, it was noted to have poor in vivo bioavailability and a short half-life in preclinical studies. nih.govresearchgate.netresearchgate.net This underscored the persistent challenges in translating potent in vitro activity into favorable in vivo pharmacokinetic profiles for this class of inhibitors.

Table 1: Enzymatic Inhibition Data for this compound

Target KinaseIC₅₀ (nM)Kᵢ (nM)
Mer0.550.16
Flt30.690.67

Note: Data derived from enzymatic MCE assays. nih.govresearchgate.net

In cell-based assays, this compound was found to be more effective at reducing Flt3 phosphorylation compared to Mer phosphorylation. nih.gov Inhibition of Mer and Flt3 phosphorylation correlated with functional effects, such as growth inhibition and apoptosis, in AML cell lines expressing Mer or Flt3-ITD. nih.govresearchgate.net this compound treatment reduced signaling downstream of Mer and Flt3, including pathways involving Erk1/2, Akt, and Stat proteins, which are crucial for survival and proliferation in AML cells. nih.govresearchgate.net

Table 2: Effect of this compound on Colony Formation in AML Cell Lines

Cell LineRelevant Kinase StatusConcentration of this compound (nM)Reduction in Colony Formation (%)
Kasumi-1Mer-positive10090 ± 6
NOMO-1Mer-positive10071 ± 4
MV4;11Flt3-ITD5061 ± 22
MOLM-13Flt3-ITD5093 ± 6

Note: Data represents reduction in colony formation compared to vehicle-treated cells. nih.gov

Molecular and Biochemical Characterization of Unc1666

Enzymatic Inhibition Profile

UNC1666 demonstrates potent inhibitory activity against specific tyrosine kinases. nih.govnih.govresearchgate.net

ATP-Competitive Nature of Kinase Inhibition

This compound functions as an ATP-competitive small molecule tyrosine kinase inhibitor. nih.govnih.govashpublications.orgresearchgate.net This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain, thereby preventing the transfer of a phosphate (B84403) group to the substrate and inhibiting kinase activity. targetedonc.com this compound is described as an ATP-competitive type I inhibitor. nih.govresearchgate.net

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) Against MerTK and Flt3

Enzymatic assays have been used to determine the potency of this compound against MerTK and Flt3. This compound inhibits MerTK with an enzymatic IC50 of 0.55 nM and a Ki of 0.16 nM. nih.govresearchgate.netoncotarget.com It inhibits Flt3 with comparable potency, showing an enzymatic IC50 of 0.69 nM and a Ki of 0.67 nM in enzymatic assays. nih.govresearchgate.netoncotarget.com These values indicate that this compound is a potent inhibitor of both kinases. nih.govnih.govashpublications.orgresearchgate.net

Table 1: Enzymatic Inhibition Constants and IC50 Values for this compound

KinaseIC50 (nM)Ki (nM)
MerTK0.550.16
Flt30.690.67

Kinase Selectivity and Off-Target Profiling

This compound exhibits selectivity for MerTK and Flt3 over a range of other kinases. nih.gov

Evaluation Against TAM Family Kinases (Tyro3, Axl)

This compound demonstrates selectivity for MerTK and Flt3 over other kinases tested, including Tyro3 and Axl, which are also members of the TAM family of receptor tyrosine kinases. nih.govresearchgate.netspringermedizin.de this compound shows greater than 50-fold selectivity over Tyro3 and Axl. nih.gov Enzymatic MCE assays revealed IC50 values of 29 nM for Tyro3 and 37 nM for Axl. researchgate.net While some MerTK inhibitors may still efficiently inhibit Axl and Tyro3, this compound appears to have some selective inhibitory activity within the TAM family, although its IC50 values for MerTK were noted in one source as only approximately 10 times better than those for Axl and Tyro3. semanticscholar.org

Table 2: Enzymatic IC50 Values Against TAM Family Kinases

KinaseIC50 (nM)
Tyro329
Axl37

Assessment Across Broad Kinase Panels for Selectivity (e.g., Trk Family Kinases)

A comprehensive protein kinase profiling panel has been used to assess the off-target kinase inhibition mediated by this compound. nih.govresearchgate.net At a concentration of 46 nM, which is more than 50-fold higher than its enzymatic IC50 values against MerTK and Flt3, this compound's activity against a broad panel of kinases was evaluated. nih.govresearchgate.net Additional MCE assays were performed to determine the inhibition of TrkA, serving as a surrogate for the Trk family kinases, and revealed similar potency with an MCE IC50 of 0.57 nM. researchgate.net Only the Trk proteins were inhibited greater than 95% in response to treatment with this compound at the tested concentration in one study. researchgate.net

Structural Insights into Kinase Binding

This compound is a pyrrolopyrimidine analogue. nih.govresearchgate.net The sequence identity between the binding pockets of MerTK and Flt3, defined as residues within a 4.5 Å distance from this compound, is reported to be greater than 90%, with only one differing residue. nih.gov In contrast, the sequence identity for the full kinase domain of MerTK compared to the full kinase domain of Flt3 is approximately 30%. nih.gov this compound is described as binding to the ATP-binding site. nih.govnih.govresearchgate.net

Inferred Hinge Region and Salt Bridge Interactions from Pyrrolopyrimidine Analogues

This compound is described as a pyrrolopyrimidine analogue nih.gov. Studies on related pyrrolopyrimidine compounds as inhibitors of kinases, including MerTK and Axl, have provided insights into potential binding interactions nih.gov. Docking studies of a representative 7-aryl-2-anilino-pyrrolopyrimidine compound (compound 27) with the Mer kinase domain suggested key interactions essential for retaining activity nih.gov. These interactions include an interaction with the hinge region, a common feature for many kinase inhibitors, and the potential formation of a salt bridge between the nitrogen of the aniline (B41778) moiety of the inhibitor and ASP678 of the Mer kinase domain nih.gov. While these specific interactions are inferred from studies of pyrrolopyrimidine analogues, they provide a basis for understanding how this compound, sharing the pyrrolopyrimidine scaffold, might interact with the binding pockets of MerTK and Flt3. Salt bridge interactions, formed between oppositely charged amino acid residues like aspartate or glutamate (B1630785) and arginine, lysine, or histidine, are known to be strong interactions contributing to protein structure and binding plos.orgresearchgate.netnih.gov.

Biochemical Inhibition Data

Kinase Enzymatic Kᵢ (nM) Enzymatic IC₅₀ (nM)
MerTK 0.16 0.55
Flt3 0.67 0.69

nih.govresearchgate.net

Preclinical Biological Activity and Efficacy of Unc1666

In Vitro Anti-Leukemic Efficacy

In vitro studies have shown that UNC1666 exhibits anti-leukemic efficacy against various AML cell line models nih.govnih.govresearcher.lifevulcanchem.comresearchgate.netresearchgate.net. Its effects are dose-dependent, with functional outcomes correlating with the degree of Mer or Flt3 kinase inhibition nih.govnih.gov.

Cell Line Models of Acute Myeloid Leukemia (AML)

This compound has been evaluated in AML cell lines characterized by the expression of Mer or the presence of Flt3-ITD mutations nih.govnih.govresearcher.lifevulcanchem.comresearchgate.netresearchgate.net.

In Mer-positive AML cell lines such as Kasumi-1, NOMO-1, and U937, treatment with this compound has been shown to induce apoptosis and decrease cell growth ashpublications.orgspringermedizin.de. Specifically, Mer-expressing cell lines demonstrated a significant induction of apoptosis in a dose-dependent manner nih.govresearchgate.net. For instance, in the Kasumi-1 cell line, treatment with 300 nM this compound for 72 hours resulted in 76 ± 8% of cells being apoptotic or dead, compared to 30 ± 7% in vehicle-treated cells (p < 0.001) nih.govresearchgate.net. Mer-expressing cell lines showed 50-67% apoptosis at 100 nM and 68-76% apoptosis at 300 nM researchgate.net.

This compound has also been tested against Flt3-ITD positive cell lines, including Molm-13 and MV4;11 nih.govnih.govresearcher.lifevulcanchem.comresearchgate.netresearchgate.net. Treatment with this compound resulted in a dramatic induction of apoptosis in these cell lines nih.govashpublications.orgresearchgate.net. At 50 nM, 54–67% of Flt3-ITD cells were apoptotic or dead, increasing to 90–98% at 300 nM nih.govresearchgate.net. For example, the MV4;11 cell line showed 90 ± 1% apoptosis after treatment with 300 nM this compound, compared to 13 ± 3% with vehicle (p < 0.001) nih.gov. The Molm-13 cell line exhibited 98 ± 2% apoptosis at 300 nM this compound versus 8 ± 1% with vehicle (p < 0.001) nih.gov.

MerTK-Positive Cell Lines (e.g., Kasumi-1, NOMO-1, U937)

Assessment of Cell Viability and Proliferation Inhibition

The anti-leukemic effects of this compound have been assessed using various methods to quantify cell viability and proliferation inhibition nih.govnih.govresearcher.lifevulcanchem.comresearchgate.net.

Quantitative cell viability assays, such as flow cytometry using markers like YO-PRO-1 iodide and propidium (B1200493) iodide, have been used to determine the percentage of apoptotic and dead cells after this compound treatment nih.govnih.govresearcher.lifevulcanchem.comresearchgate.net. These assays have demonstrated a dose-dependent induction of apoptosis in both Mer-positive and Flt3-ITD positive cell lines nih.govresearcher.liferesearchgate.net.

Cell Line TypeTreatment ConcentrationApoptosis/Dead Cells (%) (Mean ± SD)Vehicle Control (%) (Mean ± SD)p-value
Mer-Positive (e.g., Kasumi-1)300 nM76 ± 830 ± 7< 0.001 nih.govresearchgate.net
Flt3-ITD Positive (e.g., MV4;11)300 nM90 ± 113 ± 3< 0.001 nih.gov
Flt3-ITD Positive (e.g., Molm-13)300 nM98 ± 28 ± 1< 0.001 nih.gov

Even after the removal of this compound, cells previously treated with the compound demonstrated a significant decrease in their ability to proliferate ashpublications.org.

Colony formation assays, including those conducted in soft agar (B569324) and methylcellulose (B11928114), have been employed to evaluate the effect of this compound on the proliferative capacity of AML cell lines nih.govnih.govaacrjournals.orgresearcher.lifevulcanchem.comresearchgate.netresearchgate.netresearchgate.net. These assays measure the ability of single cells to grow and form colonies, reflecting their long-term proliferative potential.

Treatment with this compound significantly decreased colony formation compared to vehicle-treated cells nih.govresearchgate.net. In soft agar assays, Mer-positive cell lines showed a relative colony count of 34 ± 15 compared to 100 for vehicle-treated cultures (p < 0.01) aacrjournals.orgresearcher.life. Flt3-ITD cell lines showed an even greater reduction, with a relative colony count of 15 ± 12 compared to 100 for vehicle (p < 0.01) aacrjournals.orgresearcher.life.

In methylcellulose assays, the Kasumi-1 and NOMO-1 cell lines (Mer-positive) demonstrated a 90 ± 6% and 71 ± 4% reduction in colony formation, respectively, in response to 100 nM this compound (p < 0.001) nih.govresearchgate.net. The MV4;11 and MOLM-13 cell lines (Flt3-ITD positive) showed a 61 ± 22% and 93 ± 6% reduction in colonies, respectively, in response to treatment with 50 nM this compound (p < 0.001) nih.govresearchgate.net.

Cell Line TypeCell LineTreatment ConcentrationReduction in Colony Formation (%) (Mean ± SD)p-value
Mer-PositiveKasumi-1100 nM90 ± 6 nih.govresearchgate.net< 0.001 nih.govresearchgate.net
Mer-PositiveNOMO-1100 nM71 ± 4 nih.govresearchgate.net< 0.001 nih.govresearchgate.net
Flt3-ITD PositiveMV4;1150 nM61 ± 22 nih.govresearchgate.net< 0.001 nih.govresearchgate.net
Flt3-ITD PositiveMOLM-1350 nM93 ± 6 nih.govresearchgate.net< 0.001 nih.govresearchgate.net

These findings indicate that this compound effectively inhibits the proliferative capacity of AML cells in vitro.

Quantitative Cell Viability Assays

Induction of Apoptosis in Myeloblasts

A significant finding in the preclinical evaluation of this compound is its capacity to induce apoptosis in myeloblasts, particularly in AML cell lines expressing Mer or Flt3-ITD. wikipedia.orgctdbase.org Studies have shown a dose-dependent induction of apoptosis in Mer-positive cell lines following treatment with this compound. wikipedia.org In AML cell lines harboring the Flt3-ITD mutation, treatment with this compound resulted in an even more pronounced induction of apoptosis. ctdbase.org

Flow Cytometric Analysis (e.g., YO-PRO-1 Iodide, Propidium Iodide, Annexin V Staining)

Flow cytometry has been a primary method for assessing the induction of apoptosis by this compound in myeloblasts. This technique typically involves staining cells with fluorescent dyes such as YO-PRO-1 iodide and propidium iodide to differentiate between live, apoptotic, and dead cell populations. wikipedia.orgamericanelements.comciteab.comhellobio.comtranscriptionfactor.org YO-PRO-1 iodide is able to enter early apoptotic cells due to changes in membrane permeability, while propidium iodide, a marker for cell death, can only enter cells with compromised membrane integrity. researchgate.netresearchgate.net By analyzing the fluorescence patterns of these dyes, researchers can quantify the percentage of cells undergoing apoptosis. wikipedia.org Representative flow cytometry profiles illustrate the distinct populations of live (unstained), early apoptotic (e.g., YO-PRO-1 positive, propidium iodide negative), and late apoptotic/dead cells (e.g., YO-PRO-1 positive, propidium iodide positive). wikipedia.orgresearchgate.netresearchgate.net Annexin V staining, often used in conjunction with a viability dye like propidium iodide, is another established flow cytometric method for detecting apoptosis. researchgate.netnih.govresearchgate.netfishersci.ca Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis. researchgate.netresearchgate.net

Biochemical Markers of Apoptosis (e.g., PARP and Caspase-3 Cleavage by Immunoblot)

The induction of apoptosis by this compound has been further corroborated by analyzing key biochemical markers using techniques such as immunoblotting. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a critical "executioner" caspase that, upon activation through proteolytic cleavage, orchestrates many of the biochemical and morphological changes associated with apoptosis. biotium.comuni.lu Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair that is a well-known substrate of activated caspase-3. biotium.comuni.lu Cleavage of PARP by caspase-3 results in distinctive fragments, notably an 89 kDa fragment, which serves as a widely recognized biochemical marker of apoptotic signaling. biotium.comuni.lu Immunoblot analysis following treatment with this compound has demonstrated increased cleavage of both PARP and Caspase-3, providing biochemical evidence of apoptosis induction. ctdbase.org

Data Table: Apoptosis Induction in AML Cell Lines by this compound

Cell LineMer ExpressionFlt3 StatusThis compound ConcentrationApoptosis/Dead Cells (%) (Vehicle)Apoptosis/Dead Cells (%) (this compound)Citation
Kasumi-1PositiveWild-type100 nMNot specified50–67 wikipedia.org
Kasumi-1PositiveWild-type300 nM30 ± 776 ± 8 wikipedia.org
NOMO-1PositiveWild-type100 nMNot specified50–67 wikipedia.org
U937PositiveWild-typeNot specified20 ± 1066 ± 10 americanelements.comciteab.comhellobio.comtranscriptionfactor.org
MV4;11NegativeITD50 nMNot specified54–67 ctdbase.org
MV4;11NegativeITD300 nM13 ± 390 ± 1 ctdbase.org
MOLM-13NegativeITD50 nMNot specified54–67 ctdbase.org
MOLM-13NegativeITD300 nM8 ± 198 ± 2 ctdbase.org

Note: Values are approximate or representative based on the provided text and may vary depending on specific experimental conditions.

Modulation of Myeloblast Rebound Growth Post-Treatment

Preclinical studies have investigated the sustained effects of this compound on the growth and proliferation of AML cells even after the removal of the compound. wikipedia.orgctdbase.org Using a replating assay, AML cell lines were treated with this compound or a vehicle control for a defined period, typically 72 hours. ctdbase.org Following treatment, the cells were washed to remove residual this compound and then replated at equal viable cell numbers in normal culture medium to assess their ability to proliferate over time. ctdbase.org Despite a percentage of cells remaining viable after this compound treatment, these cells demonstrated a notable decrease in their capacity for rebound growth compared to vehicle-treated cells. ctdbase.org This indicates that this compound has a sustained inhibitory effect on myeloblast proliferation even after its removal from the culture medium. ctdbase.org Higher concentrations of this compound resulted in more pronounced defects in cell proliferation post-treatment. ctdbase.org

Data Table: Effect of this compound Treatment on Myeloblast Rebound Growth

Cell LineMer ExpressionFlt3 StatusThis compound Treatment DurationPost-Treatment Culture DurationRebound Growth (vs. Vehicle)Citation
AML Cell LinesVariableVariable72 hours6 daysSignificantly decreased ctdbase.org

Activity in Primary Patient-Derived Leukemic Cells

Beyond studies in established cell lines, the preclinical activity of this compound has also been evaluated in primary leukemic cells obtained from AML patients. wikipedia.orgciteab.com These studies are crucial for assessing the potential translational efficacy of this compound in a more physiologically relevant setting. Treatment of primary AML patient samples, including those expressing Mer and/or Flt3-ITD, with this compound has shown promising anti-leukemic effects. wikipedia.orgciteab.com

Ex Vivo Assessment of Intracellular Signaling Inhibition

Ex vivo assessments of primary AML patient samples have confirmed that this compound effectively inhibits intracellular signaling pathways driven by Mer and Flt3. wikipedia.orgciteab.com Short-term exposure of primary AML samples with varying expression levels of FLT3-ITD and MER to this compound resulted in a dose-dependent reduction in the activation of downstream signaling molecules, including AKT and STAT6. citeab.comhellobio.com These findings from patient-derived cells corroborate the observations in cell lines and confirm that this compound inhibits its intended targets in a complex primary cell environment. citeab.comhellobio.com Immunoblot analysis has been employed to determine the expression levels of Mer and wild-type Flt3 in blasts isolated from AML patients, providing context for the signaling inhibition studies. wikipedia.orgctdbase.org

Apoptotic Induction in Primary AML Samples

A critical finding in the evaluation of this compound in primary patient samples is its ability to induce apoptosis in these cells. wikipedia.orgciteab.comctdbase.org Similar to the studies in cell lines, apoptosis and cell death in primary AML samples treated with this compound have been assessed using flow cytometry, typically involving staining with YO-PRO-1 iodide and propidium iodide. wikipedia.org Notably, treatment with this compound was found to be sufficient to induce apoptosis in all tested patient samples, even under conditions designed to enhance stromal cell growth, which can provide survival signals to leukemia cells. wikipedia.org This suggests that this compound is effective against AML blasts regardless of their Mer expression levels or Flt3-ITD status. wikipedia.org Analysis of primary patient samples, including six samples positive for MER and/or FLT3-ITD, demonstrated a dose-dependent induction of apoptosis following treatment with this compound. hellobio.com

Data Table: Apoptosis Induction in Primary AML Patient Samples by this compound

Sample TypeMer ExpressionFlt3 StatusThis compound Treatment DurationApoptosis/Dead Cells (%) (Vehicle)Apoptosis/Dead Cells (%) (this compound)Citation
Primary AML Patient SamplesVariableVariable72 hoursNot specifiedInduced in all tested samples wikipedia.org
Primary AML Patient SamplesVariableVariableNot specifiedNot specifiedDose-dependent induction hellobio.com

Impact on Colony-Forming Potential of Primary Blasts

Preclinical studies have investigated the effects of this compound, a dual Mer and Flt3 tyrosine kinase inhibitor, on the colony-forming potential of primary acute myeloid leukemia (AML) patient samples. Treatment with this compound demonstrated a significant decrease in colony formation in these samples when cultured in methylcellulose ctdbase.org. Experiments where AML patient samples were cultured with this compound or a vehicle control for 10 days showed a dramatic reduction in colony numbers across all tested samples ctdbase.org. Near complete abrogation of colony formation was observed at concentrations as low as 50 nM in the majority of samples ctdbase.org. These findings extend the observed anti-proliferative effects of this compound from cell lines to primary AML blasts ctdbase.org. The anti-proliferative effects in patient samples were noted to be even more pronounced than in cell lines, with significant growth inhibition at 50 nM ctdbase.org. Studies involving six primary patient samples positive for MerTK and/or FLT3-ITD also showed dose-dependent inhibition of colony formation in methylcellulose after treatment with this compound googleapis.com.

Mechanistic Elucidation of Unc1666 S Cellular Effects

Direct Inhibition of MerTK and Flt3 Phosphorylation in Cells

UNC1666 functions as an ATP-competitive reversible small molecule inhibitor with potent activity against both MerTK (Mer) and Flt3 tyrosine kinases. ashpublications.orgresearchgate.netaacrjournals.org Studies have demonstrated that this compound effectively diminishes the phosphorylation and activation of both Mer and Flt3 in AML cells. nih.govnih.gov This inhibition prevents the phosphorylation of these kinases, thereby blocking their downstream signaling. ashpublications.orgresearchgate.netaacrjournals.org

In cell-based assays, this compound has shown effectiveness in reducing Flt3 phosphorylation, particularly in cell lines expressing Flt3 internal tandem duplication (ITD), and also reduces Mer phosphorylation in Mer-expressing cell lines. nih.govresearchgate.net The reduction in phospho-protein levels of Mer and Flt3 is dose-dependent. nih.govresearchgate.netresearchgate.net For instance, Mer and Flt3 phospho-protein levels were reduced by approximately half at concentrations of 100 nM and 50 nM, respectively, in relevant cell lines. nih.govresearchgate.netresearchgate.net The inhibition of Mer and Flt3 phosphorylation observed in cell-based assays correlates with the functional effects mediated by this compound in cell lines expressing Mer or Flt3-ITD. nih.govoncotarget.com

Dose-Dependent Abrogation of Kinase Activity

The inhibitory effects of this compound on Mer and Flt3 phosphorylation are clearly dose-dependent. nih.govnih.govguidetopharmacology.org As the concentration of this compound increases, there is a corresponding decrease in the phosphorylation levels of these kinases. nih.govresearchgate.netresearchgate.net This dose-dependent inhibition of kinase activity is directly linked to the subsequent effects on downstream signaling pathways and functional outcomes in the cells. nih.govnih.gov

Downstream Signal Transduction Pathway Modulation

Inhibition of Mer and Flt3 by this compound leads to the abrogation of downstream signaling through several key pathways. ashpublications.orgnih.govnih.govguidetopharmacology.orgguidetopharmacology.orgnih.gov These pathways are crucial for cell survival, proliferation, and other cellular processes. ontosight.ai

Regulation of Pro-Survival Pathways (e.g., Akt, Erk1/2, Stat5, Stat6)

This compound treatment has been shown to decrease the activation of pro-survival and anti-apoptotic pathways downstream of Mer and Flt3. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orgcenmed.com Specifically, it abrogates signaling through pathways such as Stat, Akt, and Erk. nih.gov

In AML cell lines expressing Mer or Flt3-ITD, short-term exposure to this compound resulted in a dose-dependent decrease in the activation of Akt and Stat6. ashpublications.orgresearchgate.netaacrjournals.org This confirms that this compound inhibits these targets in cell-based assays. aacrjournals.org Previously, signaling downstream of Mer through Erk1/2, Akt, and Stat6 pathways has been described as promoting survival and proliferation in AML. nih.govresearchgate.net Similarly, Erk1/2, Akt, and Stat5 have been identified as critical downstream survival and proliferation signals in AML cells with Flt3-ITD mutations. nih.govresearchgate.net this compound consistently demonstrates a dose-dependent abrogation of Erk1/2, Akt, and Stat6 phosphorylation in Mer-expressing cell lines. researchgate.net The decreased phosphorylation of these molecules correlates with the observed functional effects. researchgate.net

Changes in Cell Cycle Progression (e.g., G2/M Arrest)

While the provided search results primarily focus on apoptosis and inhibition of proliferation, some studies on MerTK inhibitors, including this compound, indicate effects on cell cycle. Although a specific mention of G2/M arrest for this compound within the provided snippets is limited, inhibition of downstream pathways like Akt and Erk, which are regulated by this compound nih.gov, are known to influence cell cycle progression. Further detailed investigation would be needed to specifically confirm and characterize cell cycle arrest induced by this compound based solely on these sources.

Interplay with Apoptotic Execution Pathways

Treatment with this compound leads to the induction of apoptosis in sensitive cell lines and primary patient samples. researchgate.netnih.gov This effect is dose-dependent. nih.govoncotarget.com In AML cell lines, this compound treatment resulted in a dose-dependent induction of apoptosis compared to vehicle-treated cells. oncotarget.com Notably, apoptosis was induced at concentrations of this compound required for Mer inhibition. researchgate.net In Flt3-ITD cell lines, treatment with this compound resulted in a more dramatic induction of apoptosis. researchgate.net For example, at 50 nM, a significant percentage of Flt3-ITD cells showed apoptosis or death, increasing at higher concentrations. researchgate.net Treatment of primary AML patient samples with this compound also inhibited intracellular signaling and induced apoptosis. nih.gov

The induction of apoptosis is a key functional outcome of this compound's inhibitory effects on Mer and Flt3 and the subsequent modulation of pro-survival pathways. ashpublications.orgresearchgate.netaacrjournals.orgnih.govnih.gov

Investigation of Potential Off-Target Biological Effects in Cellular Systems

While this compound is designed to target Mer and Flt3, investigations into potential off-target effects in cellular systems have been conducted. researchgate.netnih.govnih.govnih.govmdpi.com Kinase inhibition profiling has been performed to assess for off-target inhibition mediated by this compound. oncotarget.com

Some Mer inhibitors, including this compound, have been described as possessing inhibitory effects on Axl and Tyro3, which are also members of the TAM receptor family along with MerTK. mdpi.com Additionally, these inhibitors have been reported to have potential off-target effects on other proteins such as vascular endothelial growth factor receptor (VEGFR), Abelson tyrosine-protein kinase (Abl), tunica internal endothelial cell kinase 2 (Tie-2), MET, and rearranged during transfection (RET) protein. mdpi.com

However, some lines of evidence suggest that the anti-leukemia activity of related MerTK inhibitors is not solely enhanced by off-target kinase inhibition. nih.gov Studies have assessed the expression of other kinases like Trk kinases, Tyro-3, and Axl in cell lines used for this compound studies, noting that these cell lines express very little or none of the Tyro-3, Axl, or Trk protein. nih.govresearchgate.net

Research into potential off-target effects on other cell types, such as T cells which express MerTK, is an area that warrants further investigation to assess direct effects of potent MerTK-specific inhibitors. researchgate.netmdpi.com Evidence suggests that higher concentrations of inhibitors (>500 nM) can impact the colony formation of cord blood cells. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies for Unc1666 and Analogues

Elucidation of Structural Features Governing Potency and Selectivity for MerTK and Flt3

UNC1666 is a pyrrolopyrimidine analogue. nih.gov Studies have shown that this compound inhibits Mer and Flt3 with comparable potency in enzymatic assays, with Ki values of 0.16 nM for Mer and 0.67 nM for Flt3, and enzymatic IC50 values of 0.55 nM for Mer and 0.69 nM for Flt3. nih.govresearchgate.net While enzymatic assays show similar potency, cell-based assays indicated that this compound was more effective at reducing Flt3 phosphorylation compared to Mer phosphorylation. nih.gov

This compound exhibits selectivity for Mer and Flt3 over other kinases tested, demonstrating greater than 50-fold selectivity over closely related TAM family members, Tyro-3 and Axl. nih.gov Despite this, achieving high selectivity within the TAM family can be challenging due to their structural similarities, particularly in the gatekeeper residues, which are identical among TAM kinases. mdpi.com

An analogue, UNC1653, which is structurally related to this compound, was used as a negative control in studies due to its lack of significant activity against Mer (enzymatic IC50: 560 nM) and Flt3 (enzymatic IC50: 220 nM). nih.govresearchgate.net This highlights the importance of specific structural features present in this compound for its inhibitory activity.

Identification of Key Pyrrolopyrimidine Substituents for Optimal Biological Activity

The pyrrolopyrimidine scaffold is central to the structure of this compound and its analogues. nih.govgoogle.comgoogle.com While the specific details of how different substituents on the pyrrolopyrimidine core of this compound contribute to optimal activity are not extensively detailed in the provided snippets, related studies on pyrrolopyrimidine compounds have indicated the significance of substituents at certain positions for inhibiting MerTK and improving selectivity over Flt3 and Axl. For instance, in related pyrrolopyrimidine compounds, substituents at the R7 and R8 positions were found to play a significant role in MerTK inhibition and selectivity. google.com Methyl or ethyl groups at the R7 position, for example, were noted as potentially important. google.com

Furthermore, SAR studies on analogues of UNC2025, another Mer inhibitor with a similar chemical structure, have shown that modifications, such as replacing a trans-4-hydroxycyclohexyl group with a cyclohexyl group, can significantly impact inhibitory activity against the TAM family members. researchgate.net This suggests that the nature and position of substituents on the core scaffold and attached groups are critical for potency and selectivity.

Rational Design and Development of Next-Generation Dual MerTK/Flt3 Inhibitors (e.g., MRX-2843, UNC2025) Based on this compound Scaffold

This compound, despite its potent in vitro activity, exhibited poor bioavailability and a limited half-life in animal models, which hindered its clinical development. mdpi.comresearchgate.netnih.govnih.gov This limitation prompted the rational design and development of next-generation inhibitors based on the this compound scaffold with improved pharmacokinetic properties. mdpi.comresearchgate.netnih.gov

MRX-2843 (also known as UNC2371) was developed to address the bioavailability issues of this compound. mdpi.comresearchgate.netnih.govnih.gov MRX-2843 is a small-molecule inhibitor of both MerTK and Flt3 and has demonstrated improved bioavailability compared to this compound. researchgate.netnih.govnih.govresearchgate.net Preclinical testing of MRX-2843 showed potent antileukemia activity in models dependent on MerTK and/or Flt3-ITD mutations. nih.gov Enzymatic assays for MRX-2843 show IC50 values of 1.3 nM for MerTK and 0.64 nM for Flt3, indicating potent inhibition of both kinases. nih.govjci.org MRX-2843 has advanced to phase I clinical studies in patients with relapsed/refractory AML. mdpi.com

UNC2025 is another dual Mer/Flt3 inhibitor that was developed earlier and shares a similar chemical structure with MRX-2843 and this compound. nih.govd-nb.infojci.org UNC2025 is an orally bioavailable small molecule TKI that inhibits MerTK and Flt3 with Ki and IC50 values of 0.16 nM and 2.7 nM for MerTK, respectively, and similar activity against Flt3. nih.gov UNC2025 has shown therapeutic activity in various preclinical models, including leukemia and non-small cell lung cancer. nih.govd-nb.infonih.gov

The development of MRX-2843 and UNC2025 from the this compound scaffold exemplifies the process of rational drug design, where the structural insights gained from initial compounds like this compound are utilized to synthesize analogues with improved pharmacological profiles while retaining or enhancing the desired biological activity.

CompoundTarget KinasesEnzymatic IC50 (MerTK)Enzymatic IC50 (Flt3)Key Improvement over this compoundPubChem CID
This compoundMerTK, Flt30.55 nM nih.govresearchgate.net0.69 nM nih.govresearchgate.netImproved solubility over UNC1062 nih.gov71585207
MRX-2843MerTK, Flt31.3 nM nih.govjci.org0.64 nM nih.govjci.orgImproved bioavailability researchgate.netnih.govnih.govresearchgate.net89495685 uni.lucenmed.comuni-freiburg.deidrblab.net
UNC2025MerTK, Flt32.7 nM (IC50) nih.govSimilar to MerTK nih.govOrally bioavailable nih.gov73425588 uni-freiburg.delookchem.comctdbase.org

Utility of this compound as a Chemical Probe for MerTK and Flt3 Biology

This compound functions as a potent, specific, dual-acting ATP-competitive small molecule inhibitor that diminishes the phosphorylation of both MerTK and Flt3. researchgate.netresearchgate.netresearchgate.netashpublications.org This inhibition prevents the activation of these kinases and their downstream signaling pathways. researchgate.netresearchgate.net Enzymatic assays have indicated that this compound inhibits MerTK and Flt3 with nearly equal potency, showing IC50 values of 0.55 nM for MerTK and 0.69 nM for Flt3. researchgate.netresearchgate.netashpublications.orgnih.gov In cell-based assays, this compound was observed to be more effective at reducing Flt3 phosphorylation compared to MerTK phosphorylation. nih.gov The inhibition of MerTK and Flt3 phosphorylation in these cell-based assays correlated with the functional effects mediated by this compound in cell lines expressing either MerTK or Flt3-ITD. nih.gov

Studies have shown that this compound reduces MerTK and Flt3-mediated anti-apoptotic and pro-survival signaling. nih.gov Downstream signaling pathways affected include Erk1/2, Akt, and Stat pathways. nih.gov Specifically, short-term exposure to this compound resulted in a dose-dependent decrease in AKT and STAT6 activation in AML cell lines. researchgate.netashpublications.org

While this compound demonstrated promising in vitro activity, its utility as a direct therapeutic candidate was limited by poor bioavailability and a short terminal elimination half-life in murine models (0.23 hours following intravenous administration and low absolute oral bioavailability of 8% following oral administration). researchgate.netnih.govmdpi.com These pharmacokinetic limitations have led to the development of subsequent compounds with improved properties, such as MRX-2843, which is also a MerTK and Flt3 inhibitor but with improved bioavailability. researchgate.netmdpi.comjci.org Despite its limitations for direct clinical development, this compound has served as an important proof-of-principle compound, demonstrating that the inhibition of MerTK or Flt3 can have a profound effect on the survival and proliferation of myeloblasts. nih.gov It has been instrumental in validating dual MerTK/Flt3 inhibition as an attractive treatment strategy for AML and has provided a foundation for the development of more bioavailable inhibitors. nih.gov

Potential for Preclinical Combination Therapeutic Strategies

The preclinical evaluation of this compound and the understanding of its mechanism of action have paved the way for exploring combination therapeutic strategies. Combining targeted agents can potentially enhance efficacy, overcome resistance mechanisms, and broaden the spectrum of treatable cancers.

Synergy with Other Targeted Agents (e.g., BCL-2 Inhibitors like Venetoclax)

Preclinical studies have investigated the potential for synergistic interactions between MerTK/Flt3 inhibitors and other targeted agents, such as BCL-2 inhibitors like Venetoclax. While direct preclinical studies specifically combining this compound with Venetoclax were not prominently found in the search results, the rationale for such combinations stems from the understanding of the signaling pathways involved in cancer cell survival and the mechanisms of resistance to existing therapies.

Venetoclax is a potent and selective inhibitor of BCL-2, an anti-apoptotic protein often overexpressed in hematologic malignancies like AML and CLL, contributing to tumor cell survival and chemotherapy resistance. mims.comashpublications.orgoaepublish.com By blocking BCL-2, Venetoclax promotes the activation of the mitochondrial apoptotic pathway. mims.com

Given that MerTK and Flt3 signaling also contribute to pro-survival pathways (e.g., Akt and Stat pathways) nih.gov, simultaneously inhibiting these kinases with a compound like this compound (or its successors) and blocking BCL-2 with Venetoclax could potentially lead to enhanced apoptotic signaling and synergistic cell killing. Preclinical data with other agents supports the concept of combining BCL-2 inhibitors with inhibitors targeting other survival pathways. For instance, studies have shown synergy between Venetoclax and inhibitors of ERK1/2, a downstream target of RAS/RAF/ERK signaling which can be activated in AML and linked to Venetoclax resistance. bloodcancerstoday.com Additionally, preclinical studies in hypodiploid acute lymphoblastic leukemia (ALL) have shown synergistic cytotoxic effects with the combination of Venetoclax and dinaciclib, a CDK inhibitor that also impacts MCL-1, another anti-apoptotic protein. haematologica.orgnih.gov

While specific data on this compound and Venetoclax combinations were not extensively detailed, the preclinical success of combining BCL-2 inhibition with targeting other survival nodes provides a strong rationale for exploring such combinations with MerTK/Flt3 inhibitors like this compound or its more bioavailable derivatives in relevant cancer models.

Strategies to Overcome Mechanisms of Resistance to Existing Flt3 Inhibitors in Preclinical Models

Resistance to Flt3 targeted tyrosine kinase inhibitors (TKIs) is a significant challenge in treating AML patients with Flt3 mutations, including Flt3-ITD. nih.govmdpi.comjci.org Mechanisms of resistance can involve the selection for novel point mutations in Flt3, activation of alternative survival and proliferation pathways, or changes in the tumor microenvironment. nih.govwjgnet.comnih.gov

This compound, as a dual MerTK/Flt3 inhibitor, offers a potential strategy to overcome certain resistance mechanisms. Different Flt3 inhibitors may not have overlapping resistance mutation profiles, suggesting that mutations conferring resistance to one inhibitor might not confer resistance to another. nih.gov this compound's ability to inhibit both MerTK and Flt3, particularly Flt3-ITD, could be beneficial in settings where MerTK signaling contributes to residual disease or resistance, or where the specific Flt3 mutation is sensitive to this compound but resistant to other Flt3 inhibitors. nih.govjci.org

Preclinical studies with MRX-2843, a successor to this compound with improved bioavailability, have demonstrated activity against Flt3-ITD mutant proteins that are resistant to other FLT3 TKIs, such as quizartinib-resistant Flt3-ITD D835Y and F691L mutations. jci.org This suggests that dual MerTK/Flt3 inhibition, as exemplified by this compound and MRX-2843, can be effective against resistance-conferring Flt3 mutations. jci.org

Strategies to overcome resistance to Flt3 inhibitors in preclinical models also involve combining Flt3 inhibitors with agents targeting downstream or parallel survival pathways. wjgnet.com For example, inhibiting the RAS/MAPK or PI3K/Akt pathways, which are downstream of Flt3, or targeting anti-apoptotic proteins like BCL-2 or MCL-1, has shown promise in preclinical studies to restore sensitivity to Flt3 inhibitors. wjgnet.comnih.govhaematologica.org While direct studies with this compound in these specific combinations for resistance were not detailed, its activity against Flt3 and its downstream signaling suggests it could be a valuable component in such combination strategies in preclinical models aimed at overcoming resistance to existing Flt3 inhibitors.

Research into Broader Preclinical Oncology Indications

Beyond its initial focus on AML, preclinical research has explored the potential of this compound and similar MerTK/Flt3 inhibitors in other oncology indications where these kinases may play a role.

Acute Lymphoblastic Leukemia (ALL) in Preclinical Models

MerTK and Flt3 have been implicated as potential therapeutic targets in acute lymphoblastic leukemia (ALL). researchgate.net Preclinical studies using MerTK/FLT3-specific small molecule inhibitors, including this compound and its successors like UNC2025 and MRX2843, have shown a substantial impact on cell growth in ALL in various experimental settings, such as cell lines, murine models, and primary patient tumor samples. researchgate.net

Research has shown that stimulation with GAS6, a MerTK ligand, can promote antileukemic activity in preclinical ALL models. escholarship.org this compound has been evaluated for its efficacy in ALL models, demonstrating effects on cell growth. researchgate.net Specifically, this compound and other MerTK/Flt3 inhibitors have been shown to have a significant effect on tumor growth of ALL in cell lines and murine models. researchgate.net

While this compound itself had limitations in terms of bioavailability for in vivo applications researchgate.netnih.govmdpi.com, the preclinical findings in ALL with this compound and subsequent compounds support the continued investigation of MerTK and Flt3 as therapeutic targets in this disease. The development of more bioavailable inhibitors like MRX-2843 has allowed for further exploration of dual MerTK/Flt3 inhibition in preclinical ALL models, including infant ALL cells. researchgate.net

Non-Small Cell Lung Cancer (NSCLC) in Preclinical Models

Preclinical studies have also investigated the potential efficacy of MerTK inhibitors in non-small cell lung cancer (NSCLC). researchgate.netdntb.gov.ua MerTK is expressed in various solid tumors, including NSCLC, and its inhibition has shown promise in certain MerTK-sensitive tumors. researchgate.net

While the search results primarily highlighted the role of MerTK inhibition in NSCLC and mentioned this compound in the context of MerTK inhibition studies dntb.gov.ua, detailed preclinical data specifically focusing on this compound's efficacy as a single agent or in combination in NSCLC models was not extensively provided. However, the inclusion of NSCLC as a preclinical indication where MerTK/Flt3 inhibitors have shown impact researchgate.net suggests that this compound, as a tool compound, likely contributed to the early understanding of the potential of targeting these kinases in NSCLC. More recent preclinical efforts in NSCLC have focused on other targeted therapies and combination approaches, including those involving immune checkpoint inhibitors. mdpi.comrenascience.co.jpnih.govnih.govnih.govmdpi.com Further research with more bioavailable MerTK/Flt3 inhibitors would be necessary to fully define the potential role of this class of compounds in NSCLC.

Melanoma and Glioblastoma in Preclinical Models (as informed by successor compounds and TAM receptor inhibition research)

While direct preclinical data specifically detailing this compound's efficacy in melanoma and glioblastoma models is limited in the provided search results, the implications for these cancer types are informed by research on TAM receptor inhibition, including studies involving this compound's successor compounds like UNC2025 springermedizin.de.

TAM receptors, including MerTK and AXL, are aberrantly expressed in melanoma and glioblastoma, where they contribute to oncogenic signaling, tumor growth, and resistance to therapy mdpi.comresearchgate.netplos.orgmdpi.comnih.gov. Research on TAM inhibitors, such as UNC2025 (an orally bioavailable dual MerTK and FLT3 inhibitor), has shown therapeutic effects in preclinical models of glioblastoma springermedizin.de. One study highlighted that UNC2025, alone and in combination with radiotherapy, decreased the number of CD206+ M2 macrophages in glioma-associated macrophages and microglia, supporting the hypothesis that targeting TAM signaling can impair disease progression by blocking M2 polarization springermedizin.de. M2-like macrophages are known to promote tumor growth and immune suppression in the tumor microenvironment springermedizin.demdpi.comresearchgate.netfrontiersin.orgaacrjournals.org.

MerTK inhibitors, including this compound, UNC2025, and MRX2843, have shown significant effects on tumor growth in melanoma cell lines and murine models mdpi.comnih.gov. This suggests that targeting MerTK, which is a primary target of this compound, holds potential in melanoma. AXL, another TAM receptor, is also implicated in glioblastoma and melanoma, with its inhibition showing promise in preclinical models by reducing tumor growth, migration, and invasion mdpi.comnih.govaacrjournals.orgnih.gov. Studies with AXL inhibitors like bemcentinib (B612113) (R428) have shown activity in glioblastoma cell lines and in vivo models mdpi.comaacrjournals.org.

The role of TAM receptors in promoting an immunosuppressive tumor microenvironment by influencing macrophage polarization and inhibiting anti-tumor immune responses is a key area of research informing the potential of TAM inhibitors in cancers like melanoma and glioblastoma springermedizin.demdpi.comresearchgate.netaacrjournals.orgnih.govmdpi.comnih.gov. By inhibiting TAM signaling, it is hypothesized that the immunosuppressive environment can be converted into an anti-tumoral one, potentially enhancing responses to immunotherapy mdpi.comaacrjournals.orgnih.govmdpi.com.

Considerations for Advanced Inhibitor Development (e.g., overcoming limitations in bioavailability in in vivo models for research, refining selectivity profiles)

The development of advanced TAM receptor inhibitors, building upon compounds like this compound, involves addressing limitations observed in early compounds, particularly concerning bioavailability and selectivity springermedizin.demdpi.comacs.orgacs.org.

This compound has been noted to have poor oral bioavailability, which presents a significant challenge for its application in in vivo preclinical models and potential clinical translation springermedizin.de. This limitation necessitates alternative administration routes or the development of successor compounds with improved pharmacokinetic properties, such as UNC2025, which is orally bioavailable springermedizin.de. Overcoming poor bioavailability is crucial for achieving sufficient drug concentrations at the tumor site to exert therapeutic effects in in vivo research settings acs.org.

Another critical consideration in developing TAM inhibitors is refining their selectivity profiles mdpi.comacs.orgresearchgate.netki.se. While this compound is described as a dual MerTK and FLT3 inhibitor, some TAM inhibitors can exhibit off-target effects on other kinases, which could lead to unintended biological consequences or toxicity mdpi.comacs.orgresearchgate.net. For instance, some AXL inhibitors have shown inhibitory effects on MerTK and Tyro3 at higher concentrations, and vice versa mdpi.com. Developing inhibitors with enhanced selectivity for specific TAM receptors or a desired subset is important for understanding the precise role of each receptor in cancer biology and for potentially reducing off-target effects acs.orgki.se.

The structural similarities between MerTK, AXL, and Tyro3 make the development of highly selective inhibitors challenging researchgate.net. However, efforts are ongoing to design compounds with improved selectivity profiles, as demonstrated by the development of compounds like UNC2541, which was synthesized to be selective for MerTK over other TAM receptors and FLT3 springermedizin.de. Achieving refined selectivity is essential for preclinical research to accurately attribute observed anti-tumor effects to the inhibition of specific targets and for the development of safer and more effective therapeutic agents acs.orgki.se.

Interactive Table: Preclinical TAM Inhibitors and Relevant Properties

Compound NamePrimary TargetsPreclinical Activity (Examples)BioavailabilitySelectivity Notes
This compoundMerTK, FLT3Reduces colony formation in AML cell lines springermedizin.dePoor oral bioavailability springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
UNC2025MerTK, FLT3Therapeutic effects in glioblastoma, NSCLC, leukemia models springermedizin.deOrally bioavailable springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
UNC1062MerTK, FLT3Induces apoptosis, decreases cell growth in AML cell lines springermedizin.dePoor oral bioavailability springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
Bemcentinib (R428)AXLBlocks proliferation, growth, metastasis; enhances chemotherapy sensitivity in various models including glioblastoma mdpi.comnih.govnih.govaacrjournals.orgNot specified in provided snippets, but in clinical trials mdpi.comnih.govSelective AXL inhibitor, but can inhibit Mer and Tyro3 at high concentrations mdpi.com
UNC2541MerTKSelective for MerTK over other TAMs and FLT3 springermedizin.deNot specifiedSelective MerTK inhibitor springermedizin.de

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results
UNC2025Not readily available in search results
UNC1062Not readily available in search results
Bemcentinib (R428)9829523 researchgate.net
UNC2541Not readily available in search results
MRX2843Not readily available in search results
LDC1267Not readily available in search results
BMS-777607Not readily available in search results
Tyro3Not applicable (protein)
AxlNot applicable (protein)
MerTK (MER)Not applicable (protein)
FLT3Not applicable (protein)
Gas6Not applicable (protein)
Protein S (Pros1)Not applicable (protein)
CD206Not applicable (protein)
CD86Not applicable (protein)
PD-L1Not applicable (protein)
PD-1Not applicable (protein)
CD8 T cellNot applicable (cell type)
NK cellNot applicable (cell type)
M2 macrophageNot applicable (cell type)
FLT3-ITDNot applicable (mutation)
R4289829523 researchgate.net

This compound is recognized as a small molecule inhibitor targeting both MerTK (MER) and FLT3, two receptor tyrosine kinases with significant roles in cellular signaling pathways springermedizin.demdpi.com. MerTK is a constituent of the TAM family of receptors, alongside Tyro3 and Axl, which are critical for processes such as efferocytosis (clearance of apoptotic cells) and the modulation of immune responses mdpi.comresearchgate.netmdpi.com. Dysregulation and elevated activity of MerTK are frequently observed in various malignancies, contributing to tumor progression mdpi.com.

Preclinical investigations have highlighted this compound's capacity to impede cancer cell growth, particularly in acute myeloid leukemia (AML) cell lines characterized by the expression of activated MerTK or the presence of FLT3-ITD mutations, by reducing their ability to form colonies springermedizin.de. However, a notable challenge identified with this compound is its limited oral bioavailability, a factor that could constrain its practical application in in vivo research models and its potential translation to clinical use springermedizin.de. This limitation has spurred ongoing research and the development of subsequent compounds aimed at improving pharmacokinetic properties springermedizin.de.

Preclinical Translational Research Implications and Future Directions

Considerations for Advanced Inhibitor Development (e.g., overcoming limitations in bioavailability in in vivo models for research, refining selectivity profiles)

The ongoing development of advanced TAM receptor inhibitors, building upon the foundational research with compounds like this compound, involves directly addressing key limitations identified in earlier-generation molecules, particularly concerning their bioavailability and selectivity profiles springermedizin.demdpi.comacs.orgacs.org.

A significant hurdle encountered with this compound is its poor oral bioavailability springermedizin.de. This characteristic poses a considerable challenge for its effective use in in vivo preclinical studies, where achieving and maintaining adequate systemic drug concentrations is essential for evaluating therapeutic efficacy acs.org. Poor bioavailability also complicates potential clinical translation. Consequently, research efforts have focused on developing successor compounds, such as UNC2025, which demonstrate improved oral bioavailability, thereby facilitating in vivo research and increasing the likelihood of successful clinical development springermedizin.de. Overcoming limitations in bioavailability is paramount for ensuring that sufficient drug reaches the tumor site to exert its intended anti-cancer effects in living systems acs.org.

Another critical aspect in the design of advanced TAM inhibitors is the refinement of their selectivity mdpi.comacs.orgresearchgate.netki.se. While this compound targets both MerTK and FLT3, many kinase inhibitors can interact with multiple targets, potentially leading to off-target effects that could result in unintended biological outcomes or toxicity mdpi.comacs.orgresearchgate.net. For example, some inhibitors initially designed to target one TAM receptor have been found to inhibit other TAM family members or unrelated kinases at varying concentrations mdpi.com. Developing inhibitors with enhanced selectivity for specific TAM receptors or a defined set of targets is crucial for dissecting the precise contributions of individual receptors to cancer biology and for minimizing potential adverse effects acs.orgki.se.

The inherent structural similarities among MerTK, AXL, and Tyro3 present a challenge in creating inhibitors with absolute selectivity for a single target researchgate.net. Nevertheless, medicinal chemistry efforts are actively pursuing the design and synthesis of compounds with improved selectivity profiles, as exemplified by the development of UNC2541, which was engineered for enhanced selectivity towards MerTK over other TAM receptors and FLT3 springermedizin.de. Achieving refined selectivity is vital for conducting rigorous preclinical research to confidently attribute observed anti-tumor activity to the inhibition of specific targets and is a key step towards developing safer and more effective therapeutic agents acs.orgki.se.

Interactive Table: Preclinical TAM Inhibitors and Relevant Properties

Compound NamePrimary TargetsPreclinical Activity (Examples)BioavailabilitySelectivity Notes
This compoundMerTK, FLT3Reduces colony formation in MerTK- or FLT3-ITD-expressing AML cell lines springermedizin.dePoor oral bioavailability springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
UNC2025MerTK, FLT3Therapeutic effects in preclinical non-small cell lung cancer, leukemia, and glioblastoma models springermedizin.deOrally bioavailable springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
UNC1062MerTK, FLT3Induces apoptosis and decreases cell growth in AML cell lines springermedizin.dePoor oral bioavailability springermedizin.deDual MerTK and FLT3 inhibitor springermedizin.de
Bemcentinib (R428)AXLBlocks proliferation and growth signaling, inhibits tumor metastasis in preclinical models nih.govnih.govIn clinical development mdpi.comnih.govSelective AXL inhibitor; can inhibit Mer and Tyro3 at high concentrations mdpi.com
UNC2541MerTKSelective for MerTK over other TAM receptors and FLT3 springermedizin.deNot specifiedSelective MerTK inhibitor springermedizin.de

Q & A

Q. What are the primary molecular targets of UNC1666 in AML research, and how do these targets influence experimental design?

this compound is a dual inhibitor of MerTK and FLT3 tyrosine kinases, with IC50 values of 0.55 nM and 0.69 nM, respectively . Researchers should select cell lines based on target expression (e.g., MerTK-positive Nomo-1 or FLT3-ITD-positive MV4;11) and design dose-response experiments (50–300 nM) to assess phosphorylation inhibition of downstream effectors like AKT and STAT6. Include vehicle controls (DMSO) and validate target expression via Western blot .

Q. What standard protocols are recommended for evaluating this compound-induced apoptosis in AML cell lines?

Use flow cytometry with Yo-Pro-1 iodide and propidium iodide staining after 72-hour treatment. Validate apoptosis via caspase-3 cleavage (Western blot) and correlate with PARP cleavage. For statistical rigor, perform triplicate experiments with p-values <0.05 .

Q. How does this compound's pharmacokinetic profile affect preclinical study design?

Due to poor oral bioavailability, prioritize in vitro studies or intraperitoneal administration in murine models. Monitor plasma concentrations via LC-MS and compare with MRX-2843, a bioavailable analog, to assess efficacy improvements .

Advanced Research Questions

Q. How should researchers resolve contradictory viability results between MerTK-positive and FLT3-ITD-positive cell lines?

Contradictions (e.g., Kasumi-1 vs. MV4;11 responses at 50 nM) may stem from differential signaling dependencies. Use phosphoproteomics to map pathway inhibition and CRISPR-edited isogenic lines to isolate target contributions. Include colony formation assays to assess long-term clonogenic survival .

Q. What strategies optimize this compound's efficacy in in vivo models despite bioavailability limitations?

Co-administer with cyclodextrin-based formulations to enhance solubility. Use PDX models with FLT3-ITD/MerTK co-expression and measure tumor regression via bioluminescence imaging. Compare pharmacokinetic parameters (AUC, Cmax) with MRX-2843 .

Q. How can multi-omics approaches elucidate resistance mechanisms to this compound in AML?

Integrate RNA-seq (transcriptional changes), phospho-kinase arrays (signaling adaptation), and CRISPR-Cas9 screens (synthetic lethality). Focus on surviving cells post-washout to identify upregulated survival pathways (e.g., MEK/ERK) .

Q. What experimental designs validate this compound's synergism with chemotherapy agents?

Apply the Chou-Talalay method for combination index (CI) calculations. Test sequential vs. concurrent dosing with cytarabine in colony formation assays. Use Annexin V/7-AAD staining to quantify apoptosis potentiation .

Q. How should researchers address off-target effects in this compound-treated primary AML samples?

Perform kinome-wide selectivity profiling (e.g., KINOMEscan) at 1 µM. Validate hits via siRNA knockdown in primary cells. Use phospho-specific flow cytometry to confirm on-target MerTK/Flt3 inhibition .

Methodological Best Practices

Q. What controls are essential for washout studies assessing this compound's sustained effects?

Include vehicle-treated cells replated in drug-free medium. Track proliferation for ≥6 days using trypan blue exclusion and Cedex analyzers. Normalize counts to baseline viability pre-washout .

Q. How can researchers standardize data reporting for this compound studies?

Adopt the ARRIVE guidelines for preclinical studies. Report IC50 values with 95% confidence intervals, batch-to-batch variability of this compound, and raw flow cytometry data (FCS files) in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.